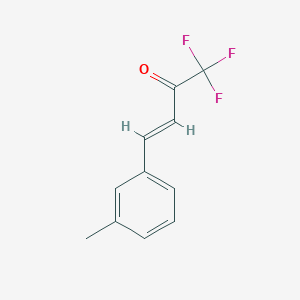

(3E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one

Descripción general

Descripción

(3E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one is an organic compound characterized by the presence of a trifluoromethyl group and a methylphenyl group attached to a butenone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one typically involves the reaction of 3-methylbenzaldehyde with trifluoroacetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process, making it more suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

(3E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of trifluoromethyl-substituted compounds in developing new antimicrobial agents. The incorporation of trifluoromethyl groups has been linked to enhanced biological activity due to their electron-withdrawing properties, which can influence the pharmacokinetics and pharmacodynamics of the molecules. For instance, derivatives of (3E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one have shown promise as antibacterial agents against pathogens like Escherichia coli and Pseudomonas aeruginosa .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Preliminary in vitro studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has reported that compounds with similar structures display promising growth inhibition rates in tumor cells . The trifluoromethyl group is believed to enhance the selectivity and efficacy of these compounds in targeting cancer cells.

Agrochemicals

Pesticidal Activity

Fluorinated compounds are increasingly being utilized in agrochemicals due to their stability and efficacy. This compound has been investigated for its potential as a pesticide. Its structural characteristics allow it to interact effectively with biological targets within pests, potentially leading to its use as a novel insecticide or herbicide .

Material Science

Polymer Synthesis

In material science, the unique properties of trifluoromethyl groups contribute to the development of advanced materials. The compound can be used as a monomer in polymer synthesis, leading to materials with enhanced thermal stability and chemical resistance. Research indicates that polymers incorporating trifluoromethylated monomers exhibit improved performance in harsh environments .

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of this compound revealed that certain modifications significantly enhanced antibacterial activity compared to non-fluorinated analogs. The results indicated a correlation between the presence of trifluoromethyl groups and increased potency against bacterial strains .

Case Study 2: Anticancer Research

In vitro tests performed by the National Cancer Institute demonstrated that derivatives of this compound exhibited an average growth inhibition rate exceeding 50% across multiple cancer cell lines. The structural modifications involving the trifluoromethyl group were crucial for enhancing the compound's selectivity towards cancer cells .

Mecanismo De Acción

The mechanism of action of (3E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The carbonyl group can form hydrogen bonds with biological targets, influencing the compound’s activity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(3E)-1,1,1-trifluoro-4-phenylbut-3-en-2-one: Similar structure but lacks the methyl group on the phenyl ring.

(3E)-1,1,1-trifluoro-4-(4-methylphenyl)but-3-en-2-one: Similar structure but with the methyl group in a different position on the phenyl ring.

Uniqueness

(3E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one is unique due to the specific positioning of the trifluoromethyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.

Actividad Biológica

(3E)-1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one, also known as trifluoromethyl chalcone, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 306769-09-5 |

| Molecular Formula | C₁₁H₉F₃O |

| Molecular Weight | 212.19 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 278.6 ± 9.0 °C |

| Flash Point | 100.4 ± 18.0 °C |

The trifluoromethyl group () is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to increased potency in biological systems .

Antimicrobial Properties

Research has indicated that trifluoromethyl chalcones exhibit notable antimicrobial activity. A study demonstrated that derivatives of chalcone with the trifluoromethyl group showed enhanced effectiveness against various bacterial strains compared to their non-fluorinated counterparts. This enhancement is attributed to the electron-withdrawing nature of the trifluoromethyl group, which increases the compound's ability to penetrate bacterial membranes .

Anticancer Activity

Trifluoromethyl chalcones have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through the modulation of various signaling pathways, including the activation of caspases and inhibition of anti-apoptotic proteins . The presence of the trifluoromethyl group enhances their interaction with target proteins involved in cell proliferation and survival.

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes relevant to disease processes. For example, it has shown potential as an inhibitor of certain kinases implicated in cancer progression. The structural modifications introduced by the trifluoromethyl group contribute to increased binding affinity and selectivity toward these enzymes .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Organic & Biomolecular Chemistry evaluated a series of trifluoromethyl chalcones against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a para-substituted trifluoromethyl group exhibited significantly lower minimum inhibitory concentrations (MICs) compared to their analogs without fluorination, highlighting the importance of this functional group in enhancing antimicrobial activity .

Case Study 2: Anticancer Mechanism

In a recent investigation into the anticancer mechanisms of trifluoromethyl chalcones, researchers found that these compounds could effectively inhibit tumor growth in xenograft models. The study reported that treatment with this compound resulted in a reduction of tumor size by up to 50% over four weeks, with accompanying changes in apoptosis markers .

Propiedades

IUPAC Name |

(E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c1-8-3-2-4-9(7-8)5-6-10(15)11(12,13)14/h2-7H,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAAAIFZSJPHJC-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.